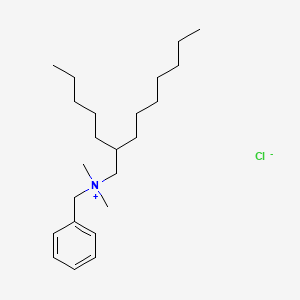
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride is a quaternary ammonium compound. It is characterized by the presence of a benzyl group, two methyl groups, and a long alkyl chain attached to the nitrogen atom, with a chloride ion as the counterion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride typically involves the quaternization of N,N-dimethyl-2-pentylnonan-1-amine with benzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control. The product is purified through crystallization or distillation, and the final product is obtained as a crystalline solid or powder.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Benzyl alcohol and benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Wirkmechanismus
The mechanism of action of N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. This property is particularly useful in its antimicrobial and antifungal applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzethonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium chloride: Known for its use in DNA extraction and as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Uniqueness
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of both benzyl and dimethyl groups. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
143110-80-9 |
|---|---|
Molekularformel |
C23H42ClN |
Molekulargewicht |
368.0 g/mol |
IUPAC-Name |
benzyl-dimethyl-(2-pentylnonyl)azanium;chloride |
InChI |
InChI=1S/C23H42N.ClH/c1-5-7-9-10-13-17-22(16-12-8-6-2)20-24(3,4)21-23-18-14-11-15-19-23;/h11,14-15,18-19,22H,5-10,12-13,16-17,20-21H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XNQSEYFFENRTDI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC(CCCCC)C[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
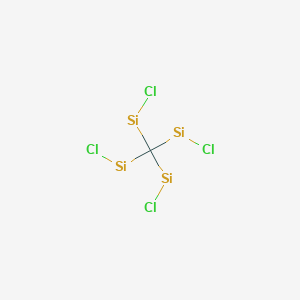
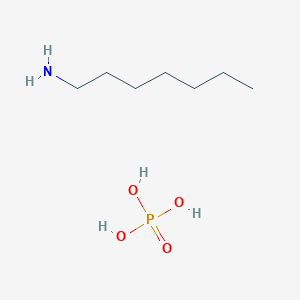
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
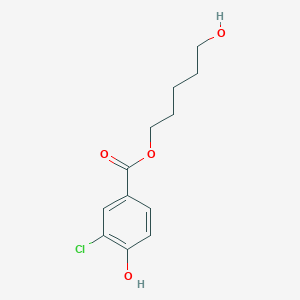

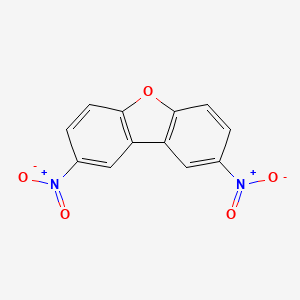
![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)

![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
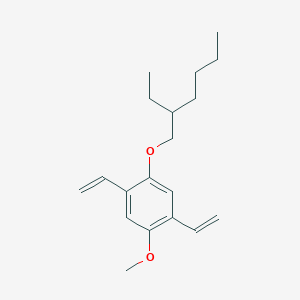
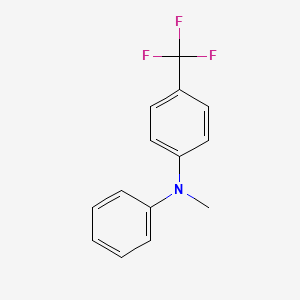
![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)
